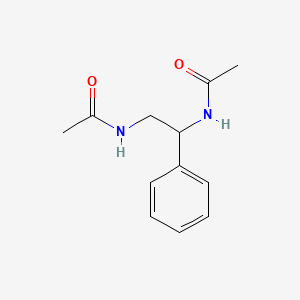
Acetamide, N,N'-(1-phenyl-1,2-ethanediyl)bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Diacetyl-1-phenylethylenediamine is an organic compound with the molecular formula C12H16N2O2 It is a derivative of 1-phenylethylenediamine, where both amine groups are acetylated
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Diacetyl-1-phenylethylenediamine typically involves the acetylation of 1-phenylethylenediamine. One common method is to react 1-phenylethylenediamine with acetic anhydride in the presence of a base such as pyridine. The reaction is usually carried out at room temperature, and the product is purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for N,N’-Diacetyl-1-phenylethylenediamine are not well-documented, the general approach would involve large-scale acetylation reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-Diacetyl-1-phenylethylenediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N,N’-diacetyl-1-phenylethylenediamine oxides.
Reduction: Reduction reactions can convert the acetyl groups back to amine groups.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N’-diacetyl-1-phenylethylenediamine oxides, while reduction would produce 1-phenylethylenediamine.
Wissenschaftliche Forschungsanwendungen
N,N’-Diacetyl-1-phenylethylenediamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of polymers and other materials.
Wirkmechanismus
The mechanism by which N,N’-Diacetyl-1-phenylethylenediamine exerts its effects involves interactions with specific molecular targets. For instance, it may act as a substrate for enzymes involved in acetylation and deacetylation reactions. These interactions can influence various biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-Diphenylethylenediamine: This compound has phenyl groups instead of acetyl groups and is used in different chemical reactions and applications.
N,N’-Dimethylethylenediamine: This compound features methyl groups instead of acetyl groups and is used as a chelating agent in metal complexes.
Uniqueness
N,N’-Diacetyl-1-phenylethylenediamine is unique due to its specific acetylation, which imparts distinct chemical properties and reactivity. This makes it suitable for particular applications in research and industry that other similar compounds may not fulfill.
Eigenschaften
CAS-Nummer |
53641-61-5 |
|---|---|
Molekularformel |
C12H16N2O2 |
Molekulargewicht |
220.27 g/mol |
IUPAC-Name |
N-(2-acetamido-2-phenylethyl)acetamide |
InChI |
InChI=1S/C12H16N2O2/c1-9(15)13-8-12(14-10(2)16)11-6-4-3-5-7-11/h3-7,12H,8H2,1-2H3,(H,13,15)(H,14,16) |
InChI-Schlüssel |
CSYQJHMSFCMCEQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NCC(C1=CC=CC=C1)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















